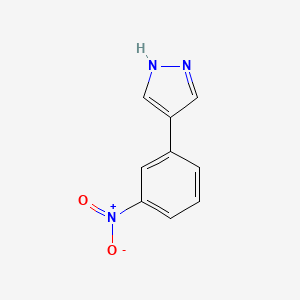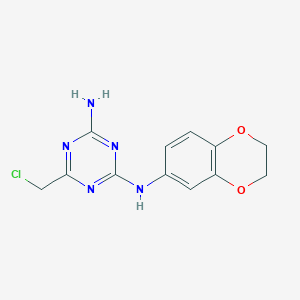
Chlorhydrate de 4-(trifluorométhyl)isoindoline
Vue d'ensemble
Description
4-(Trifluoromethyl)isoindoline hydrochloride is a useful research compound. Its molecular formula is C9H9ClF3N and its molecular weight is 223.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Trifluoromethyl)isoindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)isoindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Le chlorhydrate de 4-(trifluorométhyl)isoindoline est un composé présentant des applications potentielles dans la synthèse pharmaceutique. Sa structure suggère qu'il pourrait être utilisé comme un élément constitutif pour la synthèse de diverses molécules bioactives. Le groupe trifluorométhyle est particulièrement intéressant en raison de sa capacité à influencer l'activité biologique des molécules .
Développement d'herbicides
Les propriétés du composé peuvent être explorées pour le développement d'herbicides. Ses caractéristiques structurelles pourraient interagir avec des voies biologiques spécifiques dans les plantes, conduisant potentiellement au développement de nouvelles classes d'herbicides .
Industrie des colorants et des teintures
Dans l'industrie des colorants et des teintures, le this compound pourrait être utilisé pour développer de nouveaux colorants aux propriétés uniques. La présence du groupe trifluorométhyle pourrait contribuer à la stabilité et à l'intensité de la couleur .
Additifs pour polymères
Ce composé pourrait servir d'additif aux polymères pour améliorer leurs propriétés. Par exemple, il pourrait être utilisé pour améliorer la stabilité thermique ou la résistance chimique de certains plastiques .
Synthèse organique
Le this compound pourrait être utilisé en synthèse organique comme réactif ou catalyseur. Sa structure chimique unique pourrait faciliter la synthèse de composés organiques complexes .
Matériaux photochromiques
Le composé pourrait avoir des applications dans le développement de matériaux photochromiques. Ce sont des matériaux qui changent de couleur lorsqu'ils sont exposés à la lumière, et la structure du composé pourrait être essentielle dans le développement de nouveaux matériaux avec des temps de réponse plus rapides et une meilleure stabilité .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include isoindoline, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution . It is also known to inhibit CYP2D6, an enzyme involved in drug metabolism .
Result of Action
One indole derivative has been reported to show significant spla2 inhibition activity , suggesting that 4-(Trifluoromethyl)isoindoline hydrochloride may have similar effects.
Action Environment
It is known that the compound should be stored under an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions can affect its stability.
Analyse Biochimique
Biochemical Properties
It is known that isoindoline derivatives, which include 4-(Trifluoromethyl)isoindoline hydrochloride, have shown promising biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Isoindoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isoindoline derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8;/h1-3,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPDOTXDUZRPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737370 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-59-2 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)

![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)



![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)

![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)



